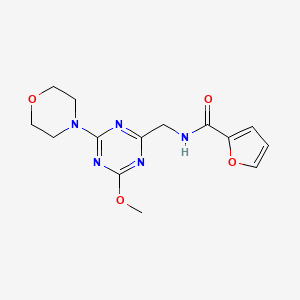

![molecular formula C30H28N4O4 B2968175 2-(2-(4-丁氧基苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基)-N-(4-苯氧基苯基)乙酰胺 CAS No. 1223763-32-3](/img/no-structure.png)

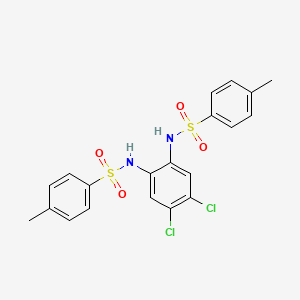

2-(2-(4-丁氧基苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基)-N-(4-苯氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions. For example, the pyrazolo[1,5-a]pyrazine ring could be formed through a cyclization reaction . The phenoxyphenyl groups could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex, depending on the specific functional groups present. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point and boiling point can be determined using thermal analysis techniques .科学研究应用

计算和药理学潜力

该化合物被纳入 1,3,4-恶二唑和吡唑衍生物的研究中,以了解其计算和药理学潜力。这些衍生物表现出多种活性,包括毒性、肿瘤抑制、自由基清除、镇痛和抗炎潜力 (Faheem,2018)。

配位络合物和抗氧化活性

吡唑-乙酰胺衍生物已用于合成具有显着抗氧化活性的配位络合物。这些衍生物使用各种分析进行了测试,表明它们在抗氧化剂应用中的潜力 (Chkirate 等,2019)。

抗菌和抗炎剂

合成了一系列吡唑、异恶唑、苯并恶杂环、苯并噻杂环和苯并二氮杂环衍生物,包括主题化合物,并评估了它们的抗菌和抗炎活性。这突出了它们在开发新的治疗剂中的潜力 (Kendre 等,2015)。

非线性光学性质

已经研究了包括类似于主题化合物的衍生物在内的结晶乙酰胺的非线性光学性质。这项研究对于它们在光子器件(如光开关和调制器)中的潜在应用具有重要意义 (Castro 等,2017)。

金属离子检测的荧光化学传感器

该化合物的衍生物已被合成并研究其光物理性质。它们的一个应用是将其用作金属离子检测的荧光化学传感器,展示了在分析化学中的潜力 (Khan,2020)。

铑化学和晶体结构

该化合物的衍生物已在铑化学中合成和表征,提供了对其分子结构和动态过程的见解。这项研究有助于理解此类化合物的化学行为 (Cano 等,1997)。

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-phenoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-nitrophenylhydrazine", "4-phenoxyphenol", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 eq) in N,N-dimethylformamide (DMF) and cool to 0°C.", "b. Add sodium hydride (1.2 eq) to the reaction mixture and stir for 30 minutes.", "c. Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "d. Add 4-nitrophenylhydrazine (1.1 eq) to the reaction mixture and stir for 4 hours at room temperature.", "e. Pour the reaction mixture into water and extract with diethyl ether.", "f. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "g. Concentrate the organic layer under reduced pressure to obtain the intermediate as a yellow solid.", "Step 2: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (1.0 eq) and N-(4-phenoxyphenyl)acetamide (1.1 eq) in methanol.", "b. Add acetic anhydride (1.2 eq) and triethylamine (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature.", "c. Pour the reaction mixture into water and extract with ethyl acetate.", "d. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the final product as a white solid." ] } | |

CAS 编号 |

1223763-32-3 |

分子式 |

C30H28N4O4 |

分子量 |

508.578 |

IUPAC 名称 |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C30H28N4O4/c1-2-3-19-37-24-13-9-22(10-14-24)27-20-28-30(36)33(17-18-34(28)32-27)21-29(35)31-23-11-15-26(16-12-23)38-25-7-5-4-6-8-25/h4-18,20H,2-3,19,21H2,1H3,(H,31,35) |

InChI 键 |

AVMBFLPUEIEVGG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

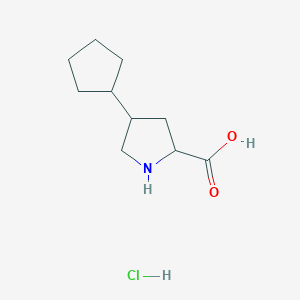

![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)

![N-(3,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2968094.png)